Cas no 50820-65-0 (Methyl 1H-indole-6-carboxylate)

Methyl 1H-indole-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl indole-6-carboxylate
- Indole-6-carboxylic acid methyl ester
- methyl 1H-indole-6-carboxylate
- Methyl Indole-6-carb
- 1H-indole-6-carboxylic acid, methyl ester
- 1H-indole-6-carboxylic acid methyl ester
- Indole-7-carboxylate
- methylindole-6-carboxylate
- 6-carbomethoxyindole
- Indole-6-carboxylate
- PubChem1696
- 6-methoxycarbonylindole
- methyl-6-indolecarboxylate
- 5-Chloro-7-hydroxyindole
- methyl indole-6carboxylate
- methyl 6-indolecarboxylate
- methyl-indo
- SY002751
- A16067
- BDBM93021
- NS00120294
- CS-W017455
- FS-1436
- SCHEMBL145507
- EN300-184462
- methyl-indole-6-caroxylate
- DTXSID80348674
- M2042
- BCP26492
- Methyl indole-6-carboxylate, 97%
- I-2520
- HY-W016739
- AYYOZKHMSABVRP-UHFFFAOYSA-N
- 50820-65-0
- AM20040584
- methyl-indole-6-carboxylate
- Q-102578
- AKOS000321406
- AC-1393
- InChI=1/C10H9NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-6,11H,1H
- MFCD00211063
- FT-0628740
- CHEMBL4212523
- PB18468
- Methyl-(indol-6-yl)methanoate
- Z418671152
- ALBB-008919
- STK500478
- DB-014827
- Methyl 1H-indole-6-carboxylate
-
- MDL: MFCD00211063
- インチ: 1S/C10H9NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-6,11H,1H3
- InChIKey: AYYOZKHMSABVRP-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C2C([H])=C([H])N([H])C=2C=1[H])=O
- BRN: 141837
計算された属性
- せいみつぶんしりょう: 175.06300
- どういたいしつりょう: 175.063
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 42.1
- 互変異性体の数: 4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.253
- ゆうかいてん: 76-80 °C (lit.)
- ふってん: 331.7°C at 760 mmHg
- フラッシュポイント: 154.4℃
- 屈折率: 1.639
- PSA: 42.09000
- LogP: 1.95450
- ようかいせい: 不溶性
- かんど: 空気に敏感である
Methyl 1H-indole-6-carboxylate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Inert atmosphere,2-8°C
Methyl 1H-indole-6-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Methyl 1H-indole-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D403996-1kg |
Methyl indole-6-carboxylate |
50820-65-0 | 97% | 1kg |
$2600 | 2024-06-05 | |
TRC | M313480-10g |
Methyl Indole-6-carboxylate |
50820-65-0 | 10g |
$316.00 | 2023-05-17 | ||
Ambeed | A238051-25g |
Methyl 1H-indole-6-carboxylate |
50820-65-0 | 98% | 25g |
$31.00 | 2022-03-29 | |
Chemenu | CM103183-500g |
methyl 1H-indole-6-carboxylate |
50820-65-0 | 95%+ | 500g |
$627 | 2024-07-16 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029664-100g |
Methyl 1H-indole-6-carboxylate |
50820-65-0 | 98% | 100g |
¥1336 | 2024-05-23 | |
Apollo Scientific | OR10544-25g |
Methyl 1H-indole-6-carboxylate |
50820-65-0 | 98% | 25g |
£24.00 | 2025-02-19 | |
Ambeed | A238051-10g |
Methyl 1H-indole-6-carboxylate |
50820-65-0 | 98% | 10g |
$17.00 | 2022-03-29 | |
TRC | M313480-1g |
Methyl Indole-6-carboxylate |
50820-65-0 | 1g |
$75.00 | 2023-05-17 | ||
TRC | M313480-2.5 g |
Methyl Indole-6-carboxylate |
50820-65-0 | 2.5 g |
85.00 | 2021-08-03 | ||
TRC | M313480-25 g |
Methyl Indole-6-carboxylate |
50820-65-0 | 25g |
495.00 | 2021-08-03 |
Methyl 1H-indole-6-carboxylate サプライヤー
Methyl 1H-indole-6-carboxylate 関連文献
-
Veeranjaneyulu Lanke,Kandikere Ramaiah Prabhu Chem. Commun. 2017 53 5117
-
Liang-Yong Mei,Xiang-Ying Tang,Min Shi Org. Biomol. Chem. 2014 12 1149
-
Xin-Rui Chen,Qian-Wen Zhang,Ge-Ge Tao,Jun Xuan,Hong-Ping Zhou,Yu-Peng Tian,Fei Li Org. Chem. Front. 2021 8 5994
-
Long Li,Chao Shu,Bo Zhou,Yong-Fei Yu,Xin-Yu Xiao,Long-Wu Ye Chem. Sci. 2014 5 4057
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
Methyl 1H-indole-6-carboxylateに関する追加情報
Recent Advances in the Application of Methyl 1H-indole-6-carboxylate (CAS: 50820-65-0) in Chemical Biology and Pharmaceutical Research
Methyl 1H-indole-6-carboxylate (CAS: 50820-65-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the fields of medicinal chemistry and drug discovery. Recent studies have highlighted its versatility as a building block for the development of novel therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and anticancer compounds. This research brief provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, mechanistic insights, and potential clinical implications.
One of the most significant developments in the use of Methyl 1H-indole-6-carboxylate is its role in the synthesis of indole-based kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's binding affinity, resulting in a lead candidate with nanomolar potency and improved selectivity profiles.
In addition to its applications in oncology, Methyl 1H-indole-6-carboxylate has been investigated for its anti-inflammatory properties. A recent preprint on bioRxiv detailed its incorporation into novel NLRP3 inflammasome inhibitors, which show promise for treating inflammatory diseases such as gout and rheumatoid arthritis. The study employed molecular docking simulations and in vitro assays to validate the compound's mechanism of action, revealing its ability to disrupt protein-protein interactions within the inflammasome complex.
From a synthetic chemistry perspective, advances in green chemistry have enabled more sustainable production methods for Methyl 1H-indole-6-carboxylate. A 2024 paper in ACS Sustainable Chemistry & Engineering reported a microwave-assisted synthesis protocol that reduces reaction times by 70% and minimizes hazardous waste generation. This innovation addresses both economic and environmental concerns associated with large-scale production of pharmaceutical intermediates.
The compound's potential extends beyond small molecule therapeutics. Recent patent applications (WO2023124567, WO2023098765) describe its use in the development of PROTACs (Proteolysis Targeting Chimeras), where it serves as a warhead for targeted protein degradation. This emerging technology represents a paradigm shift in drug discovery, offering solutions for traditionally "undruggable" targets.
As research progresses, challenges remain in optimizing the pharmacokinetic properties of Methyl 1H-indole-6-carboxylate derivatives. Current efforts focus on improving metabolic stability and blood-brain barrier penetration through strategic structural modifications. The compound's versatility ensures its continued relevance in pharmaceutical research, with several derivatives currently in preclinical development across multiple therapeutic areas.
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